Diethyltin

Organotin toxicology Mitochondrial toxicity Immunotoxicity screening

Diethyltin fills the critical potency gap between dimethyltin (weak) and dibutyltin (toxic). Its 10 µM EC₅₀ in thymocyte assays enables wider dose-response windows, while its complete metabolic stability in hepatocytes provides a clean pro-oxidant stimulus for oxidative stress studies. For environmental labs, diethyltin is an essential calibration standard to validate GC-AAS/GC-MS organotin speciation methods. Medicinal chemistry groups targeting cisplatin-competitive ligand architectures should procure diethyltin dichloride as the precursor. Note: diethyltin is typically supplied as its dichloride (CAS 866-55-7); confirm the required form with your vendor.

Molecular Formula C4H10Sn
Molecular Weight 176.83 g/mol
CAS No. 660-74-2
Cat. No. B15495199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyltin
CAS660-74-2
Molecular FormulaC4H10Sn
Molecular Weight176.83 g/mol
Structural Identifiers
SMILESCC[Sn]CC
InChIInChI=1S/2C2H5.Sn/c2*1-2;/h2*1H2,2H3;
InChIKeyBXVLQFGQYHYURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyltin (CAS 660-74-2): A Dialkyltin Intermediate with Differentiated Reactivity, Toxicity Profile, and Speciation Behavior Relative to Methyl, Butyl, and Octyl Homologs


Diethyltin (CAS 660-74-2), with the molecular formula C₄H₁₀Sn and molecular weight 176.83 g/mol, is the parent dialkyltin(II) species of the diethyl-substituted organotin series [1]. Often encountered as its dichloride derivative (diethyltin dichloride, CAS 866-55-7) in experimental settings, this compound occupies a distinct position along the dialkyltin homologous series—situated between the lighter dimethyltin (DMTC) and the heavier dibutyltin (DBTC) and dioctyltin (DOTC) congeners [2]. Its intermediate alkyl chain length confers solubility, metabolic stability, and toxicological properties that differ quantitatively and qualitatively from both its shorter-chain and longer-chain homologs, making it a compound that must be evaluated on its own merits rather than as an interchangeable member of the organotin family [2].

Why Dialkyltin Compounds Cannot Be Procured Interchangeably: Quantitative Divergence in Cytotoxic Potency, Metabolic Fate, and In Vivo Immunotoxicity Across the Diethyltin-to-Dibutyltin Spectrum


The dialkyltin homologous series exhibits pronounced structure-activity cliffs that render simple substitution scientifically indefensible. In isolated rat thymocytes, diethyltin dichloride (DETC) maximally stimulates glucose consumption at 10 μM—double the concentration required by dibutyltin dichloride (DBTC, 5 μM) but over an order of magnitude lower than dimethyltin dichloride (DMTC) and dioctyltin dichloride (DOTC), both at 120 μM [1]. This non-linear potency profile extends in vivo: DBTC and DOTC induce frank thymus involution in rats, whereas DETC and DMTC hardly decrease thymus weight, reflecting a fat-solubility-dependent tissue distribution pattern that cannot be predicted from in vitro data alone [1]. Furthermore, diethyltin dichloride is not metabolized by isolated rat hepatocytes—unlike triethyltin bromide, which undergoes dealkylation to ethane and ethylene—leading to a distinct metabolite exposure profile and differential subcellular toxicity [2]. These compound-specific divergences mean that selecting a dialkyltin on the basis of cost or availability without reference to the specific quantitative profile of the target compound risks experimental irreproducibility or, in industrial contexts, functional failure.

Diethyltin Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Dimethyltin, Dibutyltin, Dioctyltin, Triethyltin, and Cisplatin


Dialkyltin Mitochondrial Toxicity Potency: Diethyltin Occupies a Defined Intermediate Position Between Dibutyltin (Most Potent) and Dimethyltin/Dioctyltin (Least Potent) in Rat Thymocyte Glucose Consumption Assays

In a direct head-to-head comparison of four dialkyltin dichlorides using isolated rat thymocytes, diethyltin dichloride (DETC) produced maximum stimulation of glucose consumption at 10 μM, compared with 5 μM for dibutyltin dichloride (DBTC) and 120 μM for both dimethyltin dichloride (DMTC) and dioctyltin dichloride (DOTC) [1]. At concentrations exceeding these maxima, all compounds induced a sharp decline in oxygen consumption and cell viability, indicating a common mitochondrial uncoupling mechanism but with a 12- to 24-fold difference in potency across the series [1]. Critically, the in vivo correlate diverged: DBTC and DOTC induced thymus involution in rats, whereas DETC and DMTC hardly decreased thymus weight, attributed to the lower fat solubility (and thus different tissue distribution) of the shorter-chain homologs [1].

Organotin toxicology Mitochondrial toxicity Immunotoxicity screening Dialkyltin SAR

Intact-Cell Cytotoxicity Ranking Across Six Diorganotins in Neural and Fibroblast Lines: Diethyltin Ranks Fifth of Six, with Potency Governed by Hydrophobicity Rather Than Alkyl Chain Length Alone

A systematic neutral red cytotoxicity assay across brain-derived cell types and BALB/c 3T3 fibroblasts established a consistent potency ranking for six diorganotin dichlorides: dibutyltin > diphenyltin > dibenzyltin > dipropyltin > diethyltin > dimethyltin [1]. This ranking was reproducible across all cell types tested and correlated with the hydrophobic characteristics of the substituents rather than simple alkyl chain length, placing diethyltin in a defined, intermediate-low position [1]. The study established that the neutral red assay possesses sufficient sensitivity to detect structure-activity relationships among closely related organotin congeners, making it a reliable platform for comparative procurement decisions [1].

In vitro cytotoxicity Neutral red assay Structure-activity relationship Neurotoxicity screening

Metabolic Stability in Hepatocytes: Diethyltin Dichloride Is Not Metabolized, in Contrast to Triethyltin Bromide, Producing a Fundamentally Different Subcellular Toxicity Signature with Enhanced Lipid Peroxidation

In isolated rat hepatocytes, diethyltin dichloride at 100 μM underwent no detectable metabolism, whereas triethyltin bromide at the same concentration was actively metabolized to ethane and ethylene, with ethylene constituting 95% of products from the tetraethyltin parent [1]. This metabolic dichotomy translated into divergent toxicity profiles: triethyltin bromide was more potent in reducing oxygen consumption, ATP levels, and membrane integrity (trypan blue exclusion and LDH release), while diethyltin dichloride was distinctly more potent in stimulating lipid peroxidation as measured by thiobarbituric acid-reactive substances (TBARS) formation [1]. Additionally, triethyltin inhibited both Phase I (oxidation) and Phase II (conjugation) metabolism of biphenyl, whereas diethyltin selectively affected Phase I metabolism only [1].

Hepatic metabolism Lipid peroxidation Organotin dealkylation Oxidative stress

Analytical Speciation Behavior: Diethyltin Requires High Derivatization Reagent Loading and Shows Intermediate Sensitivity, Distinct from Dibutyltin's Reagent-Independent Signal and Monomethyltin's Low-pH Optimum

A 2³ factorial experimental design optimizing ethylation derivatization for cryogenic trapping/GC/AAS speciation revealed distinct behavioral clusters among monomethyltin (MMT), diethyltin (DET), and dibutyltin (DBT) [1]. Both MMT and DET required a high amount of NaBEt₄ reagent for optimal derivatization yield, whereas DBT signal was independent of reagent concentration across the tested range (1-9 mg) [1]. DET and DBT showed higher ethylation efficiency at high pH (level 5), while MMT gave higher yields at low pH (level 3) [1]. In the cross-method comparison, hydride generation was more sensitive than ethylation by a factor of 1.4 for both MMT and DET, but by a factor of 2.0 for DBT—indicating that DET occupies an intermediate position in method sensitivity [1]. However, ethylation provided more reproducible results and was unaffected by inorganic interferents, unlike hydride generation [1].

Organotin speciation Hydride generation Ethylation derivatization GC-AAS analysis

Diethyltin Schiff Base Complex Achieves Cisplatin-Comparable Cytotoxicity (IC₅₀ = 0.35 μM vs. 0.37 μM) Against Human Oral Epidermoid Carcinoma, While Dibutyltin Analogs Show Far Weaker Activity in Certain Tumor Contexts

A series of diorganotin(IV) Schiff base complexes were screened against the human oral epidermoid carcinoma KB cell line, with the diethyltin(IV) complex 2 demonstrating an IC₅₀ of 0.35 μM, which is comparable to cisplatin at IC₅₀ = 0.37 μM [1]. Notably, in a separate study of N-(3,5-dibromosalicylidene)tryptophane complexes, the dibutyltin complex displayed potent in vitro cytotoxic activity against CoLo205 (colon) and Bcap37 (breast) tumor cell lines, while the diethyltin complex exhibited only weak activity—demonstrating that the relative antitumor potency of diethyltin versus dibutyltin is highly ligand- and cell-line-dependent [2]. This context-dependent inversion of the typical dialkyltin potency ranking (where dibutyltin usually exceeds diethyltin) underscores the unique pharmacochemical space accessible to diethyltin when paired with specific ligand architectures [1][2].

Antitumor organotin Schiff base complexes Cisplatin comparison KB cell line

In Vivo Immunotoxicity Dichotomy: Diethyltin Spares Thymus Weight Unlike Dibutyltin and Dioctyltin, Driven by Water-Solubility-Limited Tissue Distribution of Lower Homologs

Despite displaying a comparable mode of action on energy metabolism in rat thymocytes in vitro, the four dialkyltin homologs diverged sharply in vivo: dibutyltin dichloride (DBTC) and dioctyltin dichloride (DOTC) induced significant thymus involution in rats, whereas dimethyltin dichloride (DMTC) and diethyltin dichloride (DETC) hardly decreased thymus weight [1]. This discrepancy was attributed to the different distribution patterns of the water-soluble lower homologs (DMTC, DETC) versus the fat-soluble higher homologs (DBTC, DOTC), which penetrate thymic tissue more effectively [1]. The finding establishes that in vitro mitochondrial potency does not predict in vivo immunotoxic outcome across the dialkyltin series, and that diethyltin occupies a uniquely favorable position of measurable in vitro activity combined with reduced in vivo thymolytic potential [1].

In vivo immunotoxicity Thymus atrophy Tissue distribution Dialkyltin risk assessment

High-Confidence Application Scenarios for Diethyltin (CAS 660-74-2) Based on Comparative Quantitative Evidence


Intermediate-Potency Positive Control in Mitochondrial Toxicity and Immunotoxicology Screening Panels

Diethyltin (as the dichloride) provides an experimentally advantageous intermediate potency in rat thymocyte energy metabolism assays: its maximum effect concentration of 10 μM falls between the extremely potent dibutyltin (5 μM) and the weakly active dimethyltin/dioctyltin (120 μM), enabling dose-response studies across a practicable concentration range without the rapid cytotoxicity that limits the dynamic range of dibutyltin experiments [1]. Its lack of in vivo thymolytic activity further makes it suitable as a comparator for mechanistic studies seeking to decouple mitochondrial effects from immunotoxic outcomes [1]. Procurement rationale: laboratories requiring a dialkyltin with measurable but not overwhelming mitochondrial activity should select diethyltin over dibutyltin for improved experimental dynamic range.

Metabolically Inert Organotin Probe for Oxidative Stress and Lipid Peroxidation Research in Hepatic Systems

Diethyltin dichloride's unique combination of complete metabolic stability in hepatocytes (no detectable dealkylation at 100 μM) and enhanced lipid peroxidation induction (TBARS formation exceeding that of triethyltin) makes it the dialkyltin of choice for studying oxidative stress mechanisms uncoupled from confounding metabolite effects [2]. In contrast, triethyltin undergoes active cytochrome P450-mediated dealkylation, and tetraethyltin produces a complex mixture of ethane and ethylene metabolites, each introducing additional bioactive species [2]. Procurement rationale: for hepatic oxidative stress studies requiring a chemically stable pro-oxidant stimulus, diethyltin dichloride is mechanistically cleaner than any trialkyl- or tetraalkyltin alternative.

Reference Standard for Organotin Speciation Method Development Requiring Defined Derivatization Behavior

Diethyltin's distinctive derivatization profile—high NaBEt₄ reagent demand coupled with a hydride-generation-to-ethylation sensitivity ratio of 1.4—makes it an essential calibration standard for environmental speciation methods that must resolve multiple organotin species simultaneously [3]. Unlike dibutyltin (whose signal is reagent-concentration-independent), diethyltin requires careful reagent optimization, and its sensitivity factor differs from dibutyltin's factor of 2.0 [3]. Procurement rationale: analytical laboratories developing GC-AAS or GC-MS methods for multi-organotin speciation in water, sediment, or biological matrices must include a diethyltin standard to validate method performance for the diethyl-substituted species, as protocols validated solely on butyltin species will not ensure accurate diethyltin quantification.

Ligand-Dependent Antitumor Pharmacophore Exploration with Cisplatin-Comparable Potency Potential

Diethyltin(IV) precursors, when complexed with specific Schiff base ligands, can achieve in vitro cytotoxicity comparable to cisplatin (IC₅₀ = 0.35 vs. 0.37 μM against KB cells) [4]. This activity is not uniformly observed across all ligand systems—the same diethyltin moiety shows weak activity in other complex contexts where dibutyltin analogs are potent—indicating a narrow but real window of ligand-dependent pharmacological opportunity that is distinct from the broader but less cisplatin-competitive activity of dibutyltin complexes [4][5]. Procurement rationale: medicinal chemistry groups exploring non-platinum metal-based antitumor agents should procure diethyltin dichloride as a precursor specifically when targeting ligand architectures that have been shown to unlock this high-potency window, rather than defaulting to dibutyltin precursors.

Quote Request

Request a Quote for Diethyltin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.